Dnmdp

Description

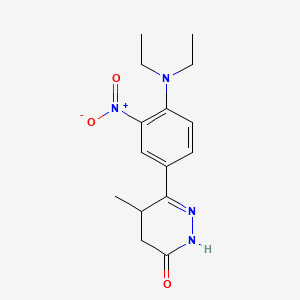

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Glue DNMDP: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

DNMDP, or 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a novel small molecule that has demonstrated potent and selective cytotoxicity against a subset of cancer cell lines.[1][2] Unlike traditional enzyme inhibitors, DNMDP functions as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions.[3] Its mechanism of action is not dependent on the inhibition of the enzymatic activity of its primary target, phosphodiesterase 3A (PDE3A).[2][4] Instead, DNMDP binding to PDE3A triggers a conformational change that promotes the formation of a novel protein complex with Schlafen family member 12 (SLFN12).[1][5] The formation of this ternary complex (PDE3A-DNMDP-SLFN12) is the direct cause of apoptosis in cancer cells that co-express high levels of both proteins.[1][6] This document provides a detailed overview of the mechanism of action of DNMDP, including quantitative efficacy data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: The Molecular Glue Effect

The primary mechanism of action of DNMDP is the induction of a cytotoxic protein complex. This mode of action distinguishes it from conventional PDE3 inhibitors, which do not typically cause cell death and can even rescue cells from DNMDP-induced apoptosis.[1]

-

Binding to PDE3A: DNMDP directly binds to the catalytic domain of phosphodiesterase 3A (PDE3A) and its isoform PDE3B.[1][2] This binding event is stereospecific, with the (R)-enantiomer of DNMDP being significantly more potent—up to 500 times more active—than the (S)-enantiomer.[1]

-

Conformational Change and Recruitment of SLFN12: The binding of DNMDP to PDE3A induces a conformational change in the protein. This altered conformation creates a new binding surface that is recognized by the Schlafen family member 12 (SLFN12) protein.[3]

-

Formation of the Ternary Complex: DNMDP acts as a molecular glue, stabilizing the interaction between PDE3A and SLFN12, leading to the formation of a stable PDE3A-SLFN12 heterotetramer.[3][6]

-

Activation of SLFN12 RNase Activity: The formation of the complex with PDE3A leads to an increase in the latent ribonuclease (RNase) activity of SLFN12.[4]

-

Induction of Apoptosis: The activated SLFN12 RNase activity is required for the cytotoxic response.[4] This ultimately leads to programmed cell death, or apoptosis, in cancer cells that have high expression levels of both PDE3A and SLFN12.[1][2] The apoptotic pathway is confirmed by the detection of increased caspase activity and the cleavage of poly ADP ribose polymerase (PARP).[2]

References

- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

DNMDP as a PDE3A inhibitor

An In-depth Technical Guide on DNMDP as a PDE3A Modulator Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as DNMDP, is a potent and selective small molecule that has revealed a novel mechanism for inducing cancer cell cytotoxicity. While initially identified as an inhibitor of phosphodiesterase 3A (PDE3A) and PDE3B, the primary anticancer effect of DNMDP is not derived from the canonical inhibition of cyclic adenosine monophosphate (cAMP) hydrolysis. Instead, DNMDP functions as a "molecular glue," inducing a neomorphic protein-protein interaction between PDE3A and Schlafen Family Member 12 (SLFN12).[1][2][3] This compound-mediated complex formation is cytotoxic to cancer cells that co-express high levels of both PDE3A and SLFN12.[4][3][5] The formation of the PDE3A-SLFN12 complex activates the latent ribonuclease (RNase) activity of SLFN12, leading to inhibition of protein translation and subsequent apoptosis.[6] This unique mechanism, where a small molecule creates a novel function in a target protein, distinguishes DNMDP from traditional enzyme inhibitors and presents a promising strategy for targeted cancer therapy. However, DNMDP itself possesses structural liabilities, including metabolic instability, which has prompted the development of analogs with improved pharmacokinetic properties.[7]

Mechanism of Action

Canonical PDE3A Signaling

Phosphodiesterase 3A (PDE3A) is a crucial enzyme in intracellular signaling pathways. It hydrolyzes the second messenger cAMP to adenosine 5'-monophosphate (AMP), thus terminating cAMP-mediated signaling.[8] This regulation is vital in numerous cellular processes, including cardiac muscle contraction, platelet aggregation, and vascular smooth muscle relaxation.[9]

Caption: Canonical cAMP signaling pathway regulated by PDE3A.

DNMDP-Induced Neomorphic Interaction

DNMDP's primary mechanism of anticancer activity is not simply the elevation of cAMP levels through PDE3A inhibition. In fact, many potent PDE3A inhibitors do not exhibit this cytotoxicity and can even rescue cancer cells from DNMDP-induced death by competing for the same binding site.[1][10]

DNMDP acts as a molecular glue, binding to the catalytic pocket of PDE3A.[11] This binding event alters the conformation of PDE3A, creating a novel interface that recruits SLFN12.[3][12] The resulting ternary complex, a heterotetramer of two PDE3A and two SLFN12 molecules, is stable and triggers a downstream cytotoxic cascade.[6][13][12] A co-chaperone, the aryl hydrocarbon receptor–interacting protein (AIP), is also required for the formation of this complex and the subsequent cellular response.[9][14]

The formation of the PDE3A-SLFN12 complex is the critical event. This interaction stimulates the latent RNase activity of SLFN12, which then leads to the degradation of specific tRNAs, inhibition of global protein synthesis, and ultimately, apoptosis in susceptible cancer cells.[6][13]

Caption: Mechanism of DNMDP-induced cytotoxicity via PDE3A-SLFN12 complex formation.

Quantitative Data

The activity of DNMDP has been characterized through various biochemical and cellular assays. Its potency and selectivity are summarized below.

Table 1: Biochemical Activity of DNMDP and Analogs

| Compound | Target | IC₅₀ (nM) | Notes | Reference |

| (R)-DNMDP | PDE3A | 1.8 | The (R)-enantiomer is significantly more potent. | [7] |

| PDE3B | 1.1 | No major selectivity observed between PDE3A and PDE3B. | [7] | |

| (R)-30 (analog) | PDE3A | 0.16 | Halogenation of the phenyl ring increased biochemical inhibition. | [7] |

| PDE3B | 0.19 | [7] | ||

| DNMDP | Other PDEs (1, 2, 4, 5, 6, 7, 8, 9, 11) | >1000 | At 100 nM, DNMDP shows little to no effect on other PDE families. | [1] |

| PDE10 | Weak Inhibition | Weakly inhibits PDE10 at a concentration of 100 nM. | [1] |

Table 2: Cellular Cytotoxicity of DNMDP

| Cell Line | Cancer Type | EC₅₀ | Notes | Reference |

| HeLa | Cervical Carcinoma | 6.9 nM | Sensitive | [1] |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM | Sensitive | [1] |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM | Sensitive | [1] |

| A549 | Lung Carcinoma | >1 µM | Resistant | [1] |

| MCF7 | Breast Carcinoma | >1 µM | Resistant | [1] |

| PC3 | Prostate Carcinoma | >1 µM | Resistant | [1] |

Table 3: Pharmacokinetic Properties of DNMDP Analogs

| Compound | Microsomal Stability (t½ min, human) | Solubility (µM) | Notes | Reference |

| (R)-DNMDP | 10 | >70 | Prone to metabolic instability due to dialkylanilino group. | [7] |

| Compound 7 | 132 | >70 | Removal of the nitro group improved stability. | [7] |

| Compound 9 | 131 | >70 | Replacing diethylamino with morpholine improved stability. | [7] |

| Compound 13 | >180 | >70 | Halogenated analog showed high stability. | [7] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Detection

This protocol is designed to verify the DNMDP-induced interaction between endogenous PDE3A and ectopically expressed, V5-tagged SLFN12.

Methodology:

-

Cell Culture and Treatment: HeLa cells are transfected with a plasmid expressing SLFN12 fused with a V5 epitope tag. Following expression, cells are treated with 10 µM DNMDP (or DMSO as a control) for 8 hours.[7]

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and incubate the lysate on a rotator for 15 minutes at 4°C.[8][10]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Incubate 1 mg of total protein with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.[10]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).

-

Wash the beads three times with cold lysis buffer to remove non-specific binding proteins.[3]

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated SLFN12-V5.

-

Probe a parallel blot with an anti-PDE3A antibody to confirm the successful immunoprecipitation of the target protein.

-

Caption: Experimental workflow for Co-Immunoprecipitation.

Cell Viability (CellTiter-Glo®) Assay

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic effect of DNMDP.

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of DNMDP (e.g., from 2 nM to 66 µM) for 48-72 hours.[4] Include DMSO-only wells as a negative control.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is dissolved.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results on a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for the CellTiter-Glo® viability assay.

Biochemical PDE3A Inhibition Assay

This protocol describes a general method for determining the IC₅₀ of DNMDP against purified PDE3A enzyme.

Methodology:

-

Reaction Components: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a known concentration of purified recombinant PDE3A enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of DNMDP in DMSO.

-

Assay Procedure:

-

Add the PDE3A enzyme to the wells of a microplate containing the assay buffer.

-

Add the diluted DNMDP or DMSO (control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding a fluorescently labeled cAMP substrate.

-

Allow the reaction to proceed for a set time, during which PDE3A hydrolyzes the cAMP substrate.

-

Stop the reaction.

-

-

Detection: The amount of hydrolyzed substrate is quantified. In many commercial kits (e.g., FRET-based), this involves adding a binding agent that differentiates between the cyclic and linearized nucleotide, producing a change in fluorescence polarization or intensity.

-

Data Analysis: The activity of PDE3A in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of PDE3AâSLFN12 Complex and Structure-based Design for A potent Apoptosis inducer of Tumor Cells [figshare.com]

- 3. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Spatially-resolved pharmacokinetic/pharmacodynamic modelling of bystander effects of a nitrochloromethylbenzindoline hypoxia-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 9. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 11. promega.jp [promega.jp]

- 12. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]

- 13. youtube.com [youtube.com]

- 14. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Unraveling the Cytotoxic Effects of DNMDP on Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), a novel small molecule with potent and selective anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of DNMDP.

Core Mechanism of Action: A Molecular Glue Approach

DNMDP exhibits a unique mechanism of action, functioning as a "molecular glue" to induce the formation of a cytotoxic protein complex.[1] The primary targets of DNMDP are phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[2] DNMDP binds to the active site of PDE3A, instigating a conformational change that promotes its association with SLFN12.[1] The formation of this novel PDE3A-SLFN12 complex is the pivotal event that triggers downstream apoptotic signaling, leading to cancer cell death.[2]

The sensitivity of cancer cells to DNMDP is directly correlated with the expression levels of both PDE3A and SLFN12. Cell lines with high expression of both proteins are particularly susceptible to the cytotoxic effects of DNMDP, while those with low expression are often resistant.[2][3]

Quantitative Analysis of DNMDP Cytotoxicity

The cytotoxic potency of DNMDP has been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values highlight the selective efficacy of the compound.

| Cell Line | Cancer Type | DNMDP EC50 |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM[2] |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM[2] |

| HeLa | Cervical Carcinoma | 10 - 100 nM[2] |

| SK-MEL-3 | Melanoma | 12 nM[3] |

| A549 | Lung Carcinoma | > 1 µM[2] |

| MCF7 | Breast Carcinoma | > 1 µM[2] |

| PC3 | Prostate Carcinoma | > 1 µM[2] |

Signaling Pathway of DNMDP-Induced Apoptosis

The formation of the DNMDP-induced PDE3A-SLFN12 complex initiates a cascade of events culminating in apoptosis. While the precise downstream signaling is an area of active investigation, the available evidence points to the activation of an apoptotic program.

References

The Molecular Glue Concept of DNMDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) exemplifies a compelling class of therapeutic agents known as "molecular glues." Unlike traditional enzyme inhibitors that block an active site, DNMDP functions by inducing a novel protein-protein interaction, effectively "gluing" together two proteins that would not otherwise associate. Specifically, DNMDP mediates the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to the inhibition of protein translation and subsequent apoptosis in cancer cells that co-express both PDE3A and SLFN12.[4][5] This guide provides a detailed technical overview of the DNMDP molecular glue concept, including its mechanism of action, quantitative data, key experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

DNMDP acts as a molecular adhesive by binding to the catalytic pocket of PDE3A.[4] This binding event alters the surface topology of PDE3A, creating a neomorphic interface that is recognized by SLFN12. The resulting PDE3A-DNMDP-SLFN12 ternary complex is a stable heterotetramer.[5][6] The formation of this complex is crucial for the cytotoxic effect of DNMDP, as inhibition of PDE3A's enzymatic activity alone is not sufficient to induce cell death.[3] A key downstream effect of the PDE3A-SLFN12 complex formation is the activation of SLFN12's latent endoribonuclease activity.[5] This activated SLFN12 then leads to a global inhibition of protein synthesis, ultimately triggering apoptosis in susceptible cancer cells.[7] The sensitivity of cancer cell lines to DNMDP is strongly correlated with the expression levels of both PDE3A and SLFN12.[1][3] Additionally, the co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP), has been identified as a required component for the formation of the PDE3A-SLFN12 complex and the cellular response to DNMDP.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of DNMDP.

Table 1: Cellular Potency of DNMDP in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM |

| HeLa | Cervical Carcinoma | 10 - 100 nM |

| A549 | Lung Carcinoma | > 1 µM |

| MCF7 | Breast Carcinoma | > 1 µM |

| PC3 | Prostate Carcinoma | > 1 µM |

Data extracted from a study demonstrating the selective cytotoxicity of DNMDP.[8]

Table 2: DNMDP-Induced Protein-Protein Interaction Data

| Interacting Proteins | Assay Method | Compound Concentration | Observation |

| PDE3A and SLFN12 | Bio-Layer Interferometry (BLI) | 100 µM DNMDP | Enhanced binding of SLFN12 to immobilized PDE3A |

| PDE3A and SLFN12 | Co-Immunoprecipitation (Co-IP) | Not specified | DNMDP-dependent interaction observed in HeLa cell lysates |

Qualitative and quantitative analysis of the DNMDP-induced complex formation.[5][9][10]

Signaling and Mechanistic Pathways

The following diagrams illustrate the key pathways and experimental workflows related to the DNMDP molecular glue concept.

References

- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]

- 2. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DNMDP and SLFN12 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of the small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) as a selective cytotoxic agent has unveiled a novel mechanism of action dependent on the induced interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This interaction, stabilized by DNMDP, leads to the activation of SLFN12's latent ribonuclease activity, ultimately resulting in cancer cell death. This technical guide provides a comprehensive overview of the foundational research on the DNMDP-SLFN12 interaction, detailing the molecular mechanism, key experimental findings, and the methodologies used to elucidate this promising anti-cancer strategy.

Molecular Mechanism of Action

DNMDP acts as a "molecular glue," inducing a neomorphic interaction between PDE3A and SLFN12.[1][2] This is not a simple inhibition of PDE3A's phosphodiesterase activity; in fact, other potent PDE3A inhibitors do not elicit the same cytotoxic effect.[3] The binding of DNMDP to the catalytic pocket of PDE3A creates a novel interface that is recognized by the C-terminal region of SLFN12.[4][5] This ternary complex formation is crucial for the subsequent cytotoxic effects.

The formation of the PDE3A-SLFN12-DNMDP complex leads to the activation of SLFN12's intrinsic RNase activity.[1][4] This activated SLFN12 then proceeds to degrade specific tRNAs, leading to a stall in translation and ultimately, apoptosis. The sensitivity of cancer cell lines to DNMDP correlates with the expression levels of both PDE3A and SLFN12.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by DNMDP.

Quantitative Data

The following tables summarize the key quantitative data reported in the foundational research on the DNMDP-SLFN12 interaction. It is important to note that specific values can vary depending on the experimental conditions and cell lines used.

Table 1: Binding Affinity and Kinetics (Representative Data)

| Interacting Molecules | Method | Parameter | Value | Reference |

| PDE3A + SLFN12 (no DNMDP) | Bio-Layer Interferometry (BLI) | Binding | Weak / Transient | [4] |

| PDE3A + SLFN12 + DNMDP | Bio-Layer Interferometry (BLI) | Binding | Significantly Enhanced | [4] |

| PDE3A + DNMDP | Isothermal Titration Calorimetry (ITC) | Kd | In the nM range | [3] |

Note: Specific kinetic constants (kon, koff) and dissociation constants (Kd) for the ternary complex are not consistently reported as precise numerical values in the initial foundational papers but are inferred from graphical data showing increased association and decreased dissociation in the presence of DNMDP.

Table 2: Cellular Potency of DNMDP (Representative IC50 Values)

| Cell Line | PDE3A Expression | SLFN12 Expression | IC50 (DNMDP) | Reference |

| HeLa | High | High | ~10-100 nM | [3] |

| A549 | Low | Low | >10 µM | [3] |

| SK-MEL-3 | High | High | ~50 nM | [3] |

Note: IC50 values are highly dependent on the specific cell line and the assay conditions. The values presented here are representative examples to illustrate the correlation between PDE3A/SLFN12 expression and sensitivity to DNMDP.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational findings. The following sections provide overviews of the key experimental protocols used.

Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction

This protocol is designed to demonstrate the DNMDP-dependent interaction between endogenous PDE3A and SLFN12 in cultured cells.

Materials:

-

HeLa cells (or other sensitive cell line)

-

DNMDP (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Anti-SLFN12 antibody for Western blotting

-

Anti-PDE3A antibody for Western blotting

Procedure:

-

Cell Treatment: Culture HeLa cells to ~80-90% confluency. Treat cells with DNMDP (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using anti-SLFN12 and anti-PDE3A antibodies to detect the co-precipitated proteins.

In Vitro Pull-Down Assay

This assay confirms the direct interaction between purified proteins, mediated by DNMDP.

Materials:

-

Purified recombinant His-tagged SLFN12

-

Purified recombinant PDE3A

-

DNMDP

-

Ni-NTA agarose beads

-

Binding buffer (e.g., Tris-buffered saline with 0.1% NP-40)

-

Wash buffer

-

Elution buffer (e.g., binding buffer with high concentration of imidazole)

Procedure:

-

Immobilization of Bait Protein: Incubate purified His-tagged SLFN12 with Ni-NTA beads.

-

Washing: Wash the beads to remove unbound His-SLFN12.

-

Interaction: Incubate the SLFN12-bound beads with purified PDE3A in the presence of DNMDP or DMSO.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes.

-

Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for PDE3A.

SLFN12 RNase Activity Assay

This assay measures the ribonuclease activity of SLFN12.

Materials:

-

Purified recombinant SLFN12

-

Purified recombinant PDE3A

-

DNMDP

-

RNA substrate (e.g., total cellular RNA or a specific synthetic RNA)

-

RNase reaction buffer

-

RNA gel electrophoresis system

-

RNA visualization dye (e.g., SYBR Gold)

Procedure:

-

Reaction Setup: In separate reactions, incubate the RNA substrate with:

-

SLFN12 alone

-

SLFN12 and PDE3A

-

SLFN12, PDE3A, and DNMDP

-

-

Incubation: Incubate the reactions at 37°C for a defined period.

-

Analysis: Analyze the RNA degradation by gel electrophoresis. The cleavage of RNA will be indicated by the disappearance of the full-length RNA band and the appearance of smaller fragments.

Visualizations of Experimental Workflows

Experimental Workflow for Co-Immunoprecipitation

Experimental Workflow for In Vitro Pull-Down Assay

Conclusion and Future Directions

The discovery of the DNMDP-induced interaction between PDE3A and SLFN12 represents a paradigm shift in small molecule drug discovery, highlighting the potential of "molecular glues" to create novel therapeutic effects. The foundational research has laid a strong groundwork for understanding the mechanism of action, identifying the key players, and establishing the necessary experimental approaches. Future research will likely focus on optimizing the therapeutic window of DNMDP analogs, further elucidating the downstream substrates of SLFN12's RNase activity, and exploring the full potential of this novel anti-cancer strategy in a clinical setting. The detailed understanding of this interaction provides a robust platform for the development of a new class of targeted cancer therapies.

References

- 1. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 2. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]

- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

DNMDP: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] It exhibits a unique mechanism of action, inducing a cytotoxic effect in cancer cells that is dependent on the formation of a ternary complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of DNMDP, intended to serve as a technical guide for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

DNMDP is a dihydropyridazinone derivative with the systematic name 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[3][4]

Table 1: Physicochemical Properties of DNMDP

| Property | Value | Source |

| Molecular Formula | C15H20N4O3 | N/A |

| Molecular Weight | 304.35 g/mol | N/A |

| IUPAC Name | 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | [3][4] |

| Synonyms | DNMDP | [1][2] |

| CAS Number | 328104-79-6 | [2] |

Note: Specific experimental data on properties such as solubility, pKa, and logP for DNMDP were not available in the reviewed literature. In vitro pharmacokinetic properties for some of its analogs have been determined, but a specific data table for DNMDP was not found.

Synthesis

The synthesis of the more active (R)-enantiomer of DNMDP starts from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a commercially available precursor used in the synthesis of the inotropic drug levosimendan.[4] The synthesis involves a three-step process: acetylation of the starting material, followed by nitration, and subsequent hydrolysis of the acetyl group.[4]

References

Early-Stage Investigation of DNMDP in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2)-one (DNMDP) is a novel small molecule that has demonstrated potent and selective cytotoxic activity against a subset of cancer cell lines. Its mechanism of action represents a paradigm shift from conventional enzyme inhibition to the induced formation of a cytotoxic protein complex. This technical guide provides an in-depth overview of the early-stage investigation of DNMDP in oncology, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action: A Molecular Glue

DNMDP functions as a "molecular glue," inducing the formation of a stable complex between two proteins that do not normally interact with high affinity: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity is the primary driver of DNMDP's cytotoxic effects. The sensitivity of cancer cells to DNMDP is directly correlated with the expression levels of both PDE3A and SLFN12.[1]

The formation of the PDE3A-SLFN12 complex triggers the latent endoribonuclease (RNase) activity of SLFN12.[3] Activated SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to a global inhibition of protein synthesis and subsequent programmed cell death, or apoptosis.[4][5] Notably, the cytotoxic effect of DNMDP is independent of the enzymatic inhibition of PDE3A's phosphodiesterase activity. In fact, other potent PDE3A inhibitors that do not induce the formation of the PDE3A-SLFN12 complex are not cytotoxic and can even rescue cells from DNMDP-induced death.[1]

Signaling Pathway

The binding of DNMDP to the catalytic pocket of PDE3A creates a novel interface for the recruitment of SLFN12. This ternary complex formation is the critical initiating event in the signaling cascade that ultimately leads to apoptosis.

References

- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glocat.geneseo.edu [glocat.geneseo.edu]

- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 5. the-strengths-and-limitations-of-using-biolayer-interferometry-to-monitor-equilibrium-titrations-of-biomolecules - Ask this paper | Bohrium [bohrium.com]

The Dichotomous Role of DNMDP in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of N-(3,5-Dinitrophenyl)-N'-(4-methoxyphenyl)decanediamide (DNMDP) on cyclic adenosine monophosphate (cAMP) signaling pathways. While classically identified as a phosphodiesterase 3A (PDE3A) inhibitor, the primary mechanism of DNMDP's potent and selective cancer cell cytotoxicity is not mediated by the canonical increase in intracellular cAMP. Instead, DNMDP functions as a molecular glue, inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). This "gain-of-function" or "change-of-function" is central to its therapeutic potential.

Quantitative Data on DNMDP Activity

The following table summarizes the available quantitative data for DNMDP, primarily focusing on its cytotoxic effects and concentrations used in mechanistic studies. Direct quantitative data on the modulation of intracellular cAMP levels by DNMDP is not extensively reported in the literature, as the focus has been on its SLFN12-dependent mechanism.

| Parameter | Value | Cell Lines/System | Notes |

| EC50 | 10 - 100 nM | NCI-H1563, NCI-H2122 (lung adenocarcinoma), HeLa (cervical carcinoma)[1] | Demonstrates potent cell-selective cytotoxicity. |

| EC50 | > 1 µM | A549, MCF7, PC3[1] | Highlights the selective nature of DNMDP's cytotoxic effect. |

| Inhibitory Concentration | 100 nM | In vitro phosphodiesterase assay | At this concentration, DNMDP specifically inhibits PDE3A and PDE3B, with weak inhibition of PDE10 and little to no effect on other PDEs[1]. |

| Concentration for Complex Formation | 10 µM - 100 µM | In vitro studies (e.g., Biolayer Interferometry, Crystallography)[2] | Used to demonstrate and quantify the induced interaction between PDE3A and SLFN12. |

Core Mechanism of Action: A Departure from Canonical cAMP Signaling

DNMDP binds to the catalytic pocket of PDE3A, an enzyme that hydrolyzes cAMP.[3][4] In theory, this inhibition would lead to an accumulation of intracellular cAMP. However, the cytotoxic effects of DNMDP do not correlate with its PDE3A inhibitory activity. Other potent PDE3 inhibitors, such as trequinsin, do not induce the same cell-killing effect.[2]

The crucial action of DNMDP is to induce a conformational change in PDE3A that promotes its binding to SLFN12.[1][2] This DNMDP-induced PDE3A-SLFN12 complex is responsible for the observed cytotoxicity, which is characterized by apoptosis, as indicated by caspase activation and PARP cleavage.[1] The formation of this complex is a highly stable interaction.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical cAMP signaling pathway and the specific, non-canonical mechanism of DNMDP action.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of DNMDP's effects.

Measurement of Intracellular cAMP Levels

While the primary mechanism of DNMDP is not cAMP-dependent, assessing its impact on intracellular cAMP can provide a more complete picture of its activity. Several methods can be employed:

-

Principle: This assay is based on the competition between cAMP in the sample and a known amount of enzyme-labeled (e.g., HRP-labeled) cAMP for a limited number of binding sites on a cAMP-specific antibody coated on a microplate. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Protocol Outline:

-

Sample Preparation: Lyse cells (e.g., using a lysis buffer provided in a commercial kit) to release intracellular cAMP.

-

Standard Curve Preparation: Prepare a series of dilutions of a known cAMP standard.

-

Assay:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the enzyme-labeled cAMP conjugate to all wells.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot the standard curve and determine the cAMP concentration in the samples by interpolation.

-

-

Principle: Förster Resonance Energy Transfer (FRET)-based genetically encoded biosensors (e.g., using Epac-based sensors) allow for real-time measurement of cAMP dynamics in living cells. These sensors consist of a cAMP-binding domain flanked by two fluorescent proteins (a donor and an acceptor). Binding of cAMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.

-

Protocol Outline:

-

Cell Transfection: Transfect the cells of interest with a plasmid encoding the FRET-based cAMP biosensor.

-

Cell Culture: Culture the transfected cells under appropriate conditions.

-

Imaging:

-

Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).

-

Acquire baseline fluorescence images.

-

Treat the cells with DNMDP or control compounds.

-

Acquire time-lapse images to monitor changes in the FRET ratio (acceptor emission / donor emission).

-

-

Data Analysis: Analyze the changes in the FRET ratio over time to determine the kinetics of cAMP concentration changes.

-

Analysis of PDE3A-SLFN12 Complex Formation

-

Principle: BLI is a label-free optical technique for measuring biomolecular interactions in real-time. A protein of interest (the ligand) is immobilized on the surface of a biosensor tip, which is then dipped into a solution containing the binding partner (the analyte). The binding of the analyte to the ligand causes a change in the interference pattern of light reflected from the biosensor surface, which is measured over time.

-

Protocol Outline:

-

Ligand Immobilization: Immobilize biotinylated PDE3A onto a streptavidin-coated biosensor tip.

-

Baseline: Equilibrate the biosensor in buffer to establish a stable baseline.

-

Association: Move the biosensor into a well containing SLFN12 (the analyte) in the presence or absence of DNMDP. Measure the change in interference as the complex forms.

-

Dissociation: Move the biosensor back into a buffer-only well and measure the change in interference as the complex dissociates.

-

Data Analysis: Fit the association and dissociation curves to a binding model to determine the kinetic parameters (k_on, k_off) and the affinity (K_D) of the interaction.

-

Experimental and Logical Workflow

The following diagram outlines a logical workflow for characterizing the effects of DNMDP.

Conclusion

DNMDP represents a fascinating case of a molecule that, while interacting with a key component of the cAMP signaling pathway, exerts its primary biological effect through a non-canonical, "gain-of-function" mechanism. Its ability to act as a molecular glue, inducing the formation of a cytotoxic PDE3A-SLFN12 complex, is the main driver of its selective anti-cancer properties. While DNMDP is an inhibitor of PDE3A's enzymatic activity, this effect appears to be secondary to the induction of the protein-protein interaction. Future research may further elucidate any subtle roles of localized cAMP modulation in the overall activity of DNMDP, but the current body of evidence firmly points to the PDE3A-SLFN12 interaction as the core of its mechanism of action. This understanding is critical for the development of novel therapeutics based on this "molecular glue" concept.

References

- 1. researchgate.net [researchgate.net]

- 2. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DNMDP in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has emerged as a potent and selective cytotoxic agent against specific cancer cell lines. Its unique mechanism of action involves inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This induced proximity leads to the stabilization of SLFN12, which in turn inhibits protein translation, ultimately triggering apoptosis in cancer cells that express high levels of both PDE3A and SLFN12.[1][2] This targeted approach makes DNMDP a valuable tool for cancer research and a potential lead compound for drug development.

These application notes provide detailed protocols for assessing cell viability and apoptosis in response to DNMDP treatment, utilizing commercially available luminescent assays.

Mechanism of Action Signaling Pathway

The cytotoxic effect of DNMDP is initiated by its binding to the catalytic pocket of PDE3A. This binding event creates a novel surface that recruits SLFN12, forming a stable ternary complex. The stabilization of SLFN12 is the critical step that leads to the downstream inhibition of protein synthesis and subsequent activation of the apoptotic cascade.

Caption: DNMDP's mechanism of action.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

DNMDP (stock solution in DMSO)

-

Cancer cell lines of interest (e.g., HeLa, SK-MEL-3)

-

Complete cell culture medium

-

96-well opaque-walled microplates (suitable for luminescence readings)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Experimental Workflow:

Caption: CellTiter-Glo® assay workflow.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density. For HeLa and SK-MEL-3 cells, a starting density of 2,000-5,000 cells per well in 100 µL of complete culture medium is recommended.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

-

-

DNMDP Treatment:

-

Prepare a serial dilution of DNMDP in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding DNMDP dilution or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[3]

-

Place the plate on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the DNMDP concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value, which is the concentration of DNMDP that causes a 50% reduction in cell viability.

-

Apoptosis Assay using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

DNMDP (stock solution in DMSO)

-

Cancer cell lines of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well opaque-walled microplates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and DNMDP treatment steps as described in the CellTiter-Glo® assay protocol (Sections 1.1 and 1.2). A typical treatment duration to observe apoptosis is 24-48 hours.

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]

-

Gently mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[4] The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

-

Plot the fold-change in caspase activity against the DNMDP concentration.

-

Data Presentation

The following table summarizes the half-maximal effective concentration (EC₅₀) values of DNMDP in various cancer cell lines, as determined by cell viability assays.

| Cell Line | Cancer Type | EC₅₀ (nM) | Reference |

| HeLa | Cervical Carcinoma | 10 - 100 | [4] |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | [4] |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | [4] |

| SK-MEL-3 | Melanoma | ~50 | [1] |

| A549 | Lung Carcinoma | > 1000 | [4] |

| MCF7 | Breast Carcinoma | > 1000 | [4] |

| PC3 | Prostate Carcinoma | > 1000 | [4] |

Note: The sensitivity of cancer cell lines to DNMDP is highly correlated with the expression levels of PDE3A and SLFN12.[1] Cell lines with low expression of either protein are generally resistant to DNMDP-induced cytotoxicity.

Conclusion

DNMDP offers a targeted approach to inducing cell death in specific cancer cell populations. The provided protocols for CellTiter-Glo® and Caspase-Glo® 3/7 assays are robust and reliable methods for quantifying the cytotoxic and apoptotic effects of DNMDP. These assays are essential tools for researchers investigating the therapeutic potential of DNMDP and for professionals involved in the development of novel anti-cancer drugs. Accurate determination of dose-response relationships and EC₅₀ values is critical for understanding the potency and selectivity of this promising compound.

References

- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective Cytotoxicity of Quercus Brantii Lindl. Galls on A375 and SK-MEL-3 Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SK-MEL-5 Cells [cytion.com]

- 4. ulab360.com [ulab360.com]

Application Notes and Protocols for DNMDP in In Vitro Studies

Introduction

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule that has garnered significant interest in cancer research. Contrary to some initial postulations, extensive research has characterized DNMDP not as a TrkA inhibitor, but as a modulator of the phosphodiesterase 3A (PDE3A) protein. DNMDP functions as a "molecular glue," inducing the formation of a novel protein complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3][4] This ternary complex formation leads to a cytotoxic response in cancer cells expressing high levels of both PDE3A and SLFN12, making it a promising agent for targeted cancer therapy.[1][4][5] The cytotoxic effect is independent of the enzymatic inhibition of PDE3A's phosphodiesterase activity.[2][6]

These application notes provide a comprehensive overview of the use of DNMDP in in vitro studies, including recommended concentrations, detailed experimental protocols, and diagrams of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Concentrations of DNMDP

The effective concentration of DNMDP in in vitro studies is highly dependent on the cell line and the specific assay being performed. The following table summarizes reported concentrations from the literature.

| Application | Cell Line(s) | Concentration Range | EC50 / IC50 | Notes |

| Cell Cytotoxicity | HeLa, NCI-H1563, NCI-H2122 | 0 - 1000 µM | 10 - 100 nM | Treatment for 48 hours. Sensitivity correlates with PDE3A and SLFN12 expression.[1] |

| Cell Cytotoxicity | A549, MCF7, PC3 | > 1 µM | > 1 µM | These cell lines are less sensitive to DNMDP.[1] |

| PDE3A/PDE3B Inhibition | Biochemical Assay | 100 nM | - | At this concentration, DNMDP specifically inhibits PDE3A and PDE3B with minimal effect on other phosphodiesterases.[1] |

| Induction of PDE3A-SLFN12 Complex | HeLa | 10 µM | - | Used for immunoprecipitation experiments to detect the complex.[3] |

| Induction of PDE3A-SLFN12 Complex | Purified Proteins | 10 µM - 100 µM | - | Used in biolayer interferometry (BLI) and size-exclusion chromatography (SEC) to demonstrate direct complex formation.[5] |

| Halting Translation | Glioblastoma Cell Lines | 1 µM | - | Treatment for 2 hours to measure nascent transcripts.[7] |

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the cytotoxic effect of DNMDP on adherent cancer cells.

Materials:

-

DNMDP stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of DNMDP in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest DNMDP concentration.

-

Remove the overnight culture medium from the cells and add 100 µL of the DNMDP dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Carefully remove the medium and wash the cells once with 100 µL of PBS.

-

Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the wells with water until the water runs clear.

-

Air dry the plate completely.

-

Add 100 µL of methanol to each well to solubilize the stain.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12

This protocol is used to verify the DNMDP-induced interaction between PDE3A and SLFN12 in cells.

Materials:

-

DNMDP

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody

-

Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12)[3]

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

SDS-PAGE sample buffer

-

Western blot reagents

Procedure:

-

Culture cells (e.g., HeLa) to 80-90% confluency. For enhanced detection, cells can be transfected with a plasmid expressing V5-tagged SLFN12.[3]

-

Treat the cells with 10 µM DNMDP or vehicle (DMSO) for 8 hours.[3]

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluates by Western blotting using an anti-SLFN12 or anti-V5 antibody to detect the co-immunoprecipitated protein.

Mandatory Visualization

Signaling Pathway of DNMDP Action

Caption: DNMDP acts as a molecular glue, inducing the formation of a cytotoxic PDE3A-SLFN12 complex.

Experimental Workflow for Assessing DNMDP Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]

- 7. academic.oup.com [academic.oup.com]

preparing DNMDP stock and working solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a small molecule inhibitor of phosphodiesterase 3A (PDE3A). Adherence to these protocols will ensure solution accuracy and reproducibility in experimental settings.

Data Presentation

A summary of the key quantitative data for DNMDP is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₄O₃ | [1] |

| Molecular Weight | 304.34 g/mol | [1][2] |

| CAS Number | 328104-79-6 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (10 mM) | [3][4] |

| Purity | >98% by HPLC | [1] |

| Storage (Powder) | -20°C (long term), 0°C (short term) | [1] |

| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of DNMDP and the general experimental workflow for its use in cell-based assays.

Figure 1: DNMDP Signaling Pathway.

Figure 2: Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of 10 mM DNMDP Stock Solution

Materials:

-

DNMDP solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of DNMDP powder to room temperature to prevent condensation of moisture.

-

Weighing DNMDP: Carefully weigh out the desired amount of DNMDP powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.30434 mg of DNMDP (Molecular Weight = 304.34 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the DNMDP powder. For the example above, add 100 µL of DMSO to the 0.30434 mg of DNMDP.

-

Mixing: Vortex the solution thoroughly until the DNMDP is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of DNMDP Working Solutions for Cell-Based Assays

Materials:

-

10 mM DNMDP stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well dilution plate

-

Calibrated pipettes and sterile pipette tips

Procedure (for a 1:10 serial dilution):

-

Initial Dilution: Prepare an intermediate stock solution by diluting the 10 mM DNMDP stock solution in cell culture medium. For example, to make a 100 µM intermediate stock, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.

-

Serial Dilutions:

-

Label a series of sterile microcentrifuge tubes or wells in a 96-well plate.

-

Add 90 µL of cell culture medium to each tube/well except the first one.

-

Add 100 µL of the 100 µM intermediate stock to the first tube/well.

-

Transfer 10 µL from the first tube/well to the second tube/well (containing 90 µL of medium) and mix thoroughly by pipetting up and down. This will result in a 10 µM solution.

-

Continue this 1:10 serial dilution for the desired number of concentrations (e.g., 1 µM, 100 nM, 10 nM, etc.).

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity from the solvent.[5] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 3: Cell Viability Assay Using MTT

Materials:

-

Cells of interest (e.g., HeLa, NCI-H1563, or other sensitive cell lines)

-

Complete cell culture medium

-

DNMDP working solutions

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the various concentrations of DNMDP working solutions to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle shaking or pipetting to dissolve the crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the log of the DNMDP concentration to determine the EC₅₀ value.

References

- 1. DNMDP Supplier | CAS 328104-79-6| AOBIOUS [aobious.com]

- 2. glpbio.com [glpbio.com]

- 3. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Application Note: DNMDP-Induced Co-Immunoprecipitation of PDE3A and SLFN12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent inducer of a cytotoxic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] DNMDP acts as a "molecular glue," stabilizing the formation of a PDE3A-SLFN12 heterotetrameric complex.[1][3][4][5] This complex formation enhances the latent RNase activity of SLFN12, leading to the degradation of transfer RNAs (tRNAs), inhibition of protein synthesis, and ultimately, apoptosis in cancer cells expressing both proteins.[1][3][6][7] The selective cytotoxicity in cells co-expressing PDE3A and SLFN12 makes this pathway a promising target for cancer therapy.[8]

This application note provides a detailed protocol for the co-immunoprecipitation (co-IP) of the PDE3A-SLFN12 complex from cultured cells treated with DNMDP. Co-IP is a crucial technique to validate the interaction between these two proteins in a cellular context.

Signaling Pathway and Mechanism of Action

DNMDP binds to the catalytic pocket of PDE3A, inducing a conformational change that promotes the recruitment and stabilization of SLFN12.[9][10] This interaction is essential for the cytotoxic effects of DNMDP and related compounds. The formation of the PDE3A-SLFN12 complex activates the endoribonuclease function of SLFN12, a key step in the downstream signaling cascade leading to cell death.[1][3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for studying the DNMDP-induced PDE3A-SLFN12 interaction.

| Parameter | Value | Context | Reference |

| DNMDP Concentration for Co-IP | 100 µM | Used in Size-Exclusion Chromatography (SEC) analysis of purified proteins. | [5] |

| DNMDP Concentration for Cell Viability Assays | 10 nM - 10 µM | Effective range for inducing cell death in sensitive cell lines. | [11] |

| Trequinsin Concentration (Inhibitor) | 12.5 µM | Used to inhibit the formation of the PDE3A-SLFN12 complex. | [6] |

| Kd for PDE3A-SLFN12 (without DNMDP) | 320 nM | Determined by biolayer interferometry at 500 mM NaCl. | [5] |

| Kd for PDE3A-SLFN12 (with DNMDP) | 65 nM | Determined by biolayer interferometry at 500 mM NaCl. | [5] |

Experimental Protocol: DNMDP-Induced Co-Immunoprecipitation of PDE3A and SLFN12

This protocol describes the co-immunoprecipitation of endogenous or overexpressed PDE3A and SLFN12 from cultured cells treated with DNMDP.

Materials and Reagents

-

Cell Lines: A cell line co-expressing PDE3A and SLFN12 (e.g., GIST882, HeLa, or engineered cell lines).[8][12]

-

DNMDP (or other relevant small molecule inducers like anagrelide).[9]

-

Primary Antibodies:

-

Anti-PDE3A antibody validated for immunoprecipitation.

-

Anti-SLFN12 antibody validated for Western blotting.

-

Alternatively, if using tagged proteins, anti-FLAG or anti-HA antibodies.

-

-

Protein A/G Magnetic Beads or Agarose Beads.

-

Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100). The choice of buffer may require optimization to maintain the protein-protein interaction.[13]

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

-

Elution Buffer: 1X Laemmli sample buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Standard reagents and equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.

Experimental Workflow

Step-by-Step Procedure

1. Cell Culture and Treatment: a. Seed cells at an appropriate density to reach 80-90% confluency at the time of harvesting. b. Treat the cells with the desired concentration of DNMDP (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for an appropriate duration (e.g., 12-24 hours). The optimal concentration and time should be determined empirically.

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell monolayer. c. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA assay.

3. Immunoprecipitation: a. (Optional) Pre-clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and transfer the supernatant to a new tube. b. Antibody Incubation: Add the anti-PDE3A antibody (or anti-tag antibody for tagged proteins) to the cleared lysate. The optimal antibody concentration should be determined according to the manufacturer's instructions or empirical testing. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Immune Complex Capture: Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complexes.

4. Washing: a. Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic rack if using magnetic beads. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.

5. Elution and Analysis: a. Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Include samples of the input lysate to verify the presence of both PDE3A and SLFN12 in the starting material. e. Perform Western blot analysis using antibodies against SLFN12 (the "prey" protein) and PDE3A (the "bait" protein). An increased amount of SLFN12 in the DNMDP-treated immunoprecipitate compared to the vehicle control confirms the induced interaction.

Controls and Considerations

-

Negative Control: Perform a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype to control for non-specific binding to the beads and antibody.

-

Bait and Prey: The choice of which protein to use as the "bait" (the protein targeted by the immunoprecipitating antibody) can be important. If one antibody is known to be more specific or efficient for IP, it should be chosen.[15]

-

Buffer Choice: The stringency of the lysis and wash buffers is critical. Harsher buffers like RIPA can disrupt weaker protein-protein interactions, while less stringent buffers may result in higher background.[13]

-

Validation: It is crucial to use antibodies that are validated for immunoprecipitation and Western blotting to ensure the reliability of the results.[13]

This protocol provides a robust framework for investigating the DNMDP-induced interaction between PDE3A and SLFN12, a key event in a novel anti-cancer therapeutic strategy.

References

- 1. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 2. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]

- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]

- 4. catalog.mercer.edu [catalog.mercer.edu]

- 5. researchgate.net [researchgate.net]

- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for the Use of PDE3A-SLFN12 Molecular Glues in a Xenograft Mouse Model

Topic: Preclinical Evaluation of PDE3A-SLFN12 Molecular Glues in Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent discoveries have identified a novel class of anti-cancer agents that function as 'molecular glues', inducing a cytotoxic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). Contrary to a misnomer of delivering deoxynucleoside monophosphates, compounds like DNMDP and its optimized analogs (e.g., BRD9500, BAY 2666605) physically bridge PDE3A and SLFN12. This induced proximity activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs (tRNA-Leu-TAA), subsequent ribosome stalling, global inhibition of protein synthesis, and ultimately, apoptotic cancer cell death.[1][2][3][4] This unique mechanism of action offers a promising therapeutic strategy for cancers co-expressing high levels of both PDE3A and SLFN12.

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PDE3A-SLFN12 molecular glues using a xenograft mouse model. The protocols are based on preclinical studies of DNMDP analogs and are intended to serve as a guide for researchers investigating this novel class of therapeutics.

Data Presentation

The following tables summarize the representative in vivo efficacy of PDE3A-SLFN12 molecular glues in various xenograft and patient-derived xenograft (PDX) models as reported in the literature. These compounds have demonstrated significant anti-tumor activity in models with high co-expression of PDE3A and SLFN12.

Table 1: Summary of In Vivo Efficacy of BAY 2666605 in Xenograft and PDX Models

| Tumor Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |

| Glioblastoma Xenograft (GB1) | Glioblastoma | BAY 2666605 | 10 mg/kg, oral, once daily | Full tumor regression | [2] |

| Melanoma Xenograft | Melanoma | BAY 2666605 | Not specified | Antitumor efficacy | [3] |

| Ovarian Cancer PDX | Ovarian Cancer | BAY 2666605 | Not specified | Antitumor efficacy | [3] |

| Sarcoma PDX | Sarcoma | BAY 2666605 | Not specified | Antitumor efficacy | [3] |

Table 2: Illustrative Tumor Growth Inhibition in a Glioblastoma PDX Model

| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 150 ± 25 | 1200 ± 150 | 0 |

| BRD3800 | 150 ± 28 | 300 ± 50 | 75 |

| BAY 2666605 | 152 ± 22 | 100 ± 30 | >90 (regression) |

(Note: The data in Table 2 is illustrative and synthesized from qualitative descriptions of tumor regression in the literature. Researchers should refer to the primary publications for specific data points.)[2]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line with high PDE3A and SLFN12 expression (e.g., SK-MEL-3 for melanoma, or specific glioblastoma cell lines like GB1).[2][5]

Materials:

-

Cancer cell line with confirmed high PDE3A and SLFN12 expression

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (or equivalent)

-

6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice)

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-